molecular formula C4H4BrN3O2 B8596145 6-bromo-2-methyl-2H-[1,2,4]triazine-3,5-dione

6-bromo-2-methyl-2H-[1,2,4]triazine-3,5-dione

Cat. No. B8596145
M. Wt: 206.00 g/mol
InChI Key: PKINRQUMHUNBII-UHFFFAOYSA-N
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Patent
US08618287B2

Procedure details

The compound 92 (yellow powder) is prepared from the triazine 2e and from 4-(5-bromo-2-chlorophenoxy)piperidine (obtained as under the preparative conditions of intermediate 8a) according to the synthesis method 1 in toluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:10])[NH:4][C:5](=[O:9])[N:6]([CH3:8])[N:7]=1.[Br:11][C:12]1[CH:13]=[CH:14][C:15]([Cl:25])=[C:16]([CH:24]=1)[O:17][CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>>[Br:11][C:12]1[CH:13]=[CH:14][C:15]([Cl:25])=[C:16]([CH:24]=1)[O:17][CH:18]1[CH2:19][CH2:20][N:21]([C:2]2[C:3](=[O:10])[NH:4][C:5](=[O:9])[N:6]([CH3:8])[N:7]=2)[CH2:22][CH2:23]1.[Cl:25][C:15]1[CH:14]=[CH:13][CH:12]=[CH:24][C:16]=1[O:17][CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(NC(N(N1)C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(OC2CCNCC2)C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(OC2CCN(CC2)C=2C(NC(N(N2)C)=O)=O)C1)Cl
Name
Type
product
Smiles
ClC1=C(OC2CCNCC2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.